molecular formula C8H5ClN4O B8294814 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde

2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde

Cat. No. B8294814
M. Wt: 208.60 g/mol
InChI Key: XIQACGFXNGGJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691892B2

Procedure details

1-[2-(3-chloro-phenyl)-2H-tetrazol-5-yl]-2-phenyl-ethane-1,2-diol (50.0 mg, 0.158 mmol) was weighed into a vial and toluene (3 ml) was added. Potassium carbonate (47.0 mg, 0.340 mmol) and lead (IV) acetate (70.0 mg, 0.158 mmol) were added with stirring. The reaction was allowed to stir for 2.5 hours. The reaction was filtered and ethyl acetate was added to the filtrate and an aqueous workup was done. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (40% EtOAc/Hexanes) to yield the pure product as a white solid (22.3 mg, 68%). 1H NMR (CDCl3) δ (ppm): 10.34 (s, 1H); 8.27 (s, 1H); 8.14 (m, 1H); 7.575 (d, 2H).
Name
1-[2-(3-chloro-phenyl)-2H-tetrazol-5-yl]-2-phenyl-ethane-1,2-diol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step Two
Name
lead (IV) acetate
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH:13]([OH:22])C(C3C=CC=CC=3)O)=[N:9]2)[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].C([O-])(=O)C.[Pb+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH:13]=[O:22])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5.6.7.8|

Inputs

Step One
Name
1-[2-(3-chloro-phenyl)-2H-tetrazol-5-yl]-2-phenyl-ethane-1,2-diol
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C(C(O)C1=CC=CC=C1)O
Step Two
Name
Quantity
47 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
lead (IV) acetate
Quantity
70 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
to stir for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the filtrate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (40% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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